Sodium (4-Sulfonatobutyl)methanethiosulfonate

Description

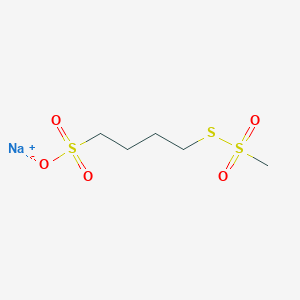

Sodium (4-Sulfonatobutyl)methanethiosulfonate (CAS: 385398-78-7) is a water-soluble methanethiosulfonate (MTS) reagent widely used in biochemical and pharmacological research. Its molecular formula is C₅H₁₁NaO₅S₃, with a molecular weight of 270.32 g/mol . The compound features a sulfonated butyl chain linked to a methanethiosulfonate group, enabling rapid and specific reactions with thiol (-SH) groups to form mixed disulfides. This property makes it invaluable for probing the structural and functional properties of proteins, particularly ion channels and transporters like the GABAₐ receptor and lactose permease .

Key applications include:

- Mapping cysteine accessibility in transmembrane proteins.

- Studying conformational changes in ligand-gated ion channels.

- Modifying protein function via covalent attachment to thiol residues.

The compound is stored at -20°C to maintain stability and shipped at room temperature. It is commercially available from suppliers such as Toronto Research Chemicals (TRC) and Xi’an Kaison Biotech .

Properties

IUPAC Name |

sodium;4-methylsulfonylsulfanylbutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQYBLTUMAEST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399046 | |

| Record name | MTSBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-78-7 | |

| Record name | MTSBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most common pathway involves nucleophilic displacement of bromide from sodium 4-bromobutanesulfonate by methanethiosulfonate (MTS). The reaction proceeds in aqueous alkaline conditions (pH 10–12) to deprotonate the thiosulfonate group, enhancing nucleophilicity.

Procedure

-

Reactant Preparation : Dissolve sodium 4-bromobutanesulfonate (2.1 g, 8 mmol) in deionized water (20 mL).

-

MTS Addition : Add methanethiosulfonate (1.5 g, 8 mmol) dropwise under nitrogen at 0°C.

-

Base Activation : Adjust pH to 11 using 1 M NaOH, stir at 25°C for 24 hours.

-

Workup : Dialyze against water (MWCO 500 Da) for 48 hours, lyophilize to obtain a white solid.

Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥98% |

| Lyophilized Form | Hygroscopic powder |

Key Characterization Data :

-

H NMR (DO) : δ 3.15 (t, 2H, -SONa), 2.95 (t, 2H, -S-SO-), 1.75 (m, 4H, -CH-).

-

Elemental Analysis : S:Na ratio 3:1 (theoretical 3:1).

Direct Sulfonation of Butyl Methanethiosulfonate

Sulfonation Protocol

This method sulfonates pre-formed butyl methanethiosulfonate using chlorosulfonic acid, followed by neutralization with sodium hydroxide.

Steps:

-

Sulfonation : Add chlorosulfonic acid (1.2 equiv) to butyl methanethiosulfonate (5 g) in dichloromethane at −10°C.

-

Quenching : Pour into ice-water, extract aqueous layer.

-

Neutralization : Titrate with 2 M NaOH to pH 7.0, concentrate under reduced pressure.

Optimization Challenges

-

Side Reactions : Over-sulfonation at C2/C3 positions (15–20% byproducts).

-

Mitigation : Maintain temperature below −5°C during sulfonation.

Performance Metrics

| Condition | Outcome |

|---|---|

| Temperature | −10°C |

| Reaction Time | 3 hours |

| Final Purity | 89% (after HPLC) |

One-Pot Synthesis via Thiol-Disulfide Exchange

Innovative Approach

A novel one-pot method leverages thiol-disulfide exchange between 1,4-butanedithiol and methanesulfonyl chloride, followed by in-situ sulfonation.

Reaction Scheme :

Procedure Highlights

-

Thiol Protection : React 1,4-butanedithiol (3.0 g) with methanesulfonyl chloride (4.2 mL) in THF.

-

Sulfite Addition : Introduce sodium hydrogen sulfite (2.5 g) to sulfonate one terminal -SMes group.

-

Isolation : Precipitate with ethanol, recrystallize from water.

Efficiency Metrics

| Metric | Value |

|---|---|

| Overall Yield | 55% |

| Purity (NMR) | 95% |

| Scalability | Up to 50 g batches |

Comparative Analysis of Synthesis Routes

Data Table: Method Benchmarking

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Sub. | 70% | 98% | $$ | High |

| Direct Sulfonation | 68% | 89% | $$$ | Moderate |

| One-Pot Exchange | 55% | 95% | $ | Low |

Key Findings :

-

Nucleophilic Substitution offers optimal balance of yield and purity.

-

One-Pot Synthesis reduces cost but requires rigorous byproduct removal.

Critical Reaction Parameters

Temperature and pH Dependence

-

Optimal pH : 10–12 (ensures thiosulfonate activation).

-

Temperature : 20–25°C (higher temperatures accelerate hydrolysis).

Solvent Systems

| Solvent | Reaction Rate (k, Ms) |

|---|---|

| Water | 0.15 |

| Water/DMF (1:1) | 0.22 |

| Methanol | 0.08 |

Industrial-Scale Production Considerations

Challenges

Cost Drivers

-

Sodium 4-Bromobutanesulfonate : 60% of raw material cost.

-

Purification : Dialysis contributes 30% to total expenses.

Chemical Reactions Analysis

Types of Reactions

MTSBS primarily undergoes substitution reactions due to its reactivity with thiol groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: MTSBS reacts with thiol-containing compounds, such as cysteine residues in proteins, under mild conditions (room temperature, neutral pH).

Oxidation Reactions: MTSBS can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce MTSBS.

Major Products Formed

Substitution Reactions: The major products are thiol-modified proteins or peptides.

Oxidation Reactions: Oxidized forms of MTSBS, such as sulfonic acids.

Reduction Reactions: Reduced forms of MTSBS, typically resulting in the cleavage of the methanethiosulfonate group.

Scientific Research Applications

Chemical Properties and Structure

Sodium (4-sulfonatobutyl)methanethiosulfonate is characterized by its sulfonic acid group, which enhances its solubility in water, making it an effective reagent in various biochemical applications. The compound's structure allows it to participate in reactions with thiol groups, facilitating the study of protein dynamics and interactions.

Biological Applications

-

Modification of Thiol Groups:

- MTS reagents are widely used to selectively modify cysteine residues in proteins. This modification is crucial for studying protein function and structure. For instance, this compound can be employed to create disulfide bonds or to trap thiol states in proteins, providing insights into their functional states under physiological conditions .

-

Investigating Ion Channels:

- Research has shown that MTS reagents can be used to probe the structure and function of ion channels. For example, sodium (2-sulfonatoethyl) methanethiosulfonate has been utilized to study BK(Ca) channels in guinea pig taenia caeca, revealing how these channels respond to various stimuli and their role in cellular signaling pathways .

- Protein Folding Studies:

Ion Channel Modulation

A study conducted on BK(Ca) channels demonstrated that the application of sodium (2-sulfonatoethyl) methanethiosulfonate significantly increased the probability of channel opening under depolarized conditions. This finding underscores the potential of MTS reagents in elucidating the mechanisms underlying ion channel regulation .

Protein Interaction Mapping

In another investigation, researchers employed this compound to map the interaction sites of proteins involved in signaling pathways. By selectively modifying cysteine residues, they were able to identify critical regions necessary for protein-protein interactions, contributing to a deeper understanding of cellular communication processes .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Thiol Group Modification | Selective modification of cysteine residues in proteins | Essential for studying protein dynamics and interactions |

| Ion Channel Studies | Probing the structure and function of ion channels | Increased probability of BK(Ca) channel opening with MTS application |

| Protein Folding | Investigating protein stability and folding pathways | Insights into conformational changes during folding |

| Protein Interaction Mapping | Identifying interaction sites within protein complexes | Enhanced understanding of cellular signaling mechanisms |

Mechanism of Action

MTSBS exerts its effects through the modification of thiol groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, resulting in the modification of the target molecule. This reaction can alter the structure and function of the modified biomolecule, providing insights into its biological role .

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate (MTS) Compounds

MTS reagents share a common methanethiosulfonate reactive group but differ in substituents, solubility, and target specificity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Sodium (4-Sulfonatobutyl)methanethiosulfonate and Analogues

Key Differences and Research Findings

Charge and Solubility :

- MTSBS’s sulfonate group confers high water solubility , making it ideal for extracellular or hydrophilic environments. In contrast, MTSEA’s quinuclidinium group introduces a positive charge, enhancing its interaction with negatively charged membrane regions .

- MTSPT’s trimethylammonium group increases membrane impermeability, restricting its action to extracellular domains .

Reaction Kinetics and Specificity: MTSBS reacts rapidly with thiols (seconds to minutes), whereas carboxymethyl methanethiosulfonate exhibits slower kinetics due to steric hindrance from the carboxyl group .

Biological Applications :

- MTSBS is preferred for GABAₐ receptor studies due to its ability to penetrate the channel pore and modify cysteine residues critical for ligand binding .

- MTSPT is used to probe extracellular cysteine accessibility in transporters like the serotonin transporter (SERT), where its bulkier structure prevents intracellular entry .

Stability and Handling :

- MTSBS is stable at room temperature during shipping but requires long-term storage at -20°C to prevent hydrolysis. MTSPT’s hygroscopic nature demands stringent moisture control .

Biological Activity

Sodium (4-Sulfonatobutyl)methanethiosulfonate, commonly referred to as MTS reagent, is a compound used extensively in biochemical research, particularly for modifying thiol groups in proteins. Its unique structure allows it to react specifically with sulfhydryl groups, making it a valuable tool for studying protein function and dynamics. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a water-soluble compound characterized by the following chemical structure:

- Molecular Formula : C₇H₁₃NaO₄S₃

- Molecular Weight : 284.38 g/mol

This compound contains a methanethiosulfonate group that is reactive towards thiols, facilitating the introduction of sulfonate groups into proteins.

The primary mechanism of action for MTS reagents involves the modification of cysteine residues in proteins. The reaction occurs rapidly due to the high intrinsic reactivity of MTS compounds with thiols, typically on the order of .

Reaction Dynamics

- Modification Rate : The rate of modification can vary based on the accessibility of the cysteine residue within the protein structure. If a cysteine is buried or part of a complex structure, modification rates may decrease significantly.

- Functional Impact : The introduction of the sulfonate group alters the charge and hydrophilicity of the modified residue, potentially affecting protein conformation and function.

Applications in Research

This compound is utilized in various experimental contexts:

- Ion Channel Studies : MTS reagents are instrumental in studying ion channels through techniques like site-directed mutagenesis. By introducing cysteines at specific locations within ion channels, researchers can use MTS to probe conformational changes during channel gating .

- Protein Structure Analysis : The ability to modify specific residues allows for insights into protein folding and stability. For example, studies have shown that modifications can affect ligand binding and enzymatic activity .

- Cellular Studies : MTS reagents have been used to investigate cellular processes such as receptor activity and membrane dynamics. Modifications can lead to changes in cellular signaling pathways or receptor functionality .

Case Studies

Several studies highlight the biological activity and applications of this compound:

- Ion Channel Gating Mechanisms :

- Receptor Functionality :

-

Protein Folding Studies :

- In experiments assessing protein folding dynamics, MTS modification was used to track conformational changes in response to environmental shifts. This approach revealed critical information about stability and folding pathways under different conditions .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Ion Channel Gating | Altered conductance upon MTS modification | Insights into gating mechanisms |

| STRA6 Receptor Function | Impaired vitamin A transport with specific modifications | Understanding receptor functionality |

| Protein Folding Dynamics | Conformational changes tracked via MTS modifications | Reveals stability and folding pathways |

Q & A

Q. Key Techniques :

- Mass Spectrometry : Detect mass shifts (+270 Da per modification) to identify modified residues.

- Ellman’s Assay : Quantify residual free thiols using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) at 412 nm.

- Functional Assays : Monitor changes in protein activity (e.g., ion conductance for channels) post-modification .

Advanced: How should researchers resolve contradictions in MTSBS reactivity under varying redox conditions?

Discrepancies may arise from competing redox reactions (e.g., disulfide shuffling or oxidation of thiols).

Methodology :

- Redox Buffers : Include reducing agents (e.g., 1 mM TCEP) to maintain thiol integrity during modification.

- Control Experiments : Use cysteine-free mutants or pre-treat with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity.

- Environmental Mimicry : Conduct reactions in lipid bilayers or nanodiscs to better replicate native membrane conditions .

Basic: What are the recommended storage conditions for MTSBS to ensure reagent stability?

- Storage : Keep desiccated at -20°C in aliquots to prevent hydrolysis.

- Handling : Reconstitute in degassed buffers immediately before use to avoid oxidation.

- Stability Check : Monitor purity via HPLC if stored >6 months .

Advanced: How does the sulfonate group in MTSBS influence its utility compared to other methanethiosulfonate derivatives (e.g., MTSET, MTSEA)?

The sulfonate group confers a negative charge, limiting membrane permeability and restricting MTSBS to extracellular or surface-exposed cysteines.

Methodology :

- Comparative Studies : Pair MTSBS with membrane-permeable analogs (e.g., MTSEA) to differentiate intra- vs. extracellular modification sites.

- Accessibility Mapping : Use MTSBS in tandem with structural techniques (e.g., X-ray crystallography) to validate solvent-accessible regions, as demonstrated in ENaC channel studies .

Advanced: What strategies mitigate non-specific modifications when using MTSBS in complex biological systems?

Q. Methodology :

- Site-Directed Mutagenesis : Replace non-target cysteines with serine or alanine to isolate reactive residues.

- Competitive Inhibition : Pre-incubate with reversible thiol protectants (e.g., glutathione) before MTSBS exposure.

- Kinetic Analysis : Perform pseudo-first-order rate measurements to distinguish specific vs. non-specific reactions .

Basic: How is MTSBS utilized in probing conformational changes in proteins like GABAA or ACh receptors?

MTSBS introduces a charged sulfonate group at specific cysteine sites, altering ion conductance upon structural rearrangement.

Methodology :

- Electrophysiology : Measure current changes in patch-clamp experiments before/after MTSBS application.

- Cysteine Scanning : Systematically mutate residues to cysteine and assess modification-induced functional perturbations .

Advanced: How can researchers address discrepancies in reported molecular weights or purity levels of MTSBS across vendors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.